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Compound of Interest

Compound Name:
4-Hydrazinylpiperidine

dihydrochloride

Cat. No.: B1322145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 4-
Hydrazinylpiperidine dihydrochloride. Due to a lack of publicly available experimental

spectra, this document focuses on predicted data and general analytical workflows.

Data Presentation
Comprehensive experimental spectroscopic data (NMR, IR, MS) for 4-Hydrazinylpiperidine
dihydrochloride is not readily available in public databases. Therefore, the following tables

present predicted data to offer insights into the expected spectral characteristics of the

molecule.

Table 1: Predicted ¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1322145?utm_src=pdf-interest
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom Number
Predicted Chemical Shift
(ppm)

Multiplicity

H (N-H, Hydrazine) Broad s

H (N-H, Piperidine) Broad s

H (C4-H) ~3.0 - 3.5 m

H (C2-H, C6-H axial) ~2.8 - 3.2 m

H (C2-H, C6-H equatorial) ~3.3 - 3.7 m

H (C3-H, C5-H axial) ~1.8 - 2.2 m

H (C3-H, C5-H equatorial) ~2.0 - 2.4 m

Note: Predicted chemical shifts are highly dependent on the solvent and the specific prediction

algorithm used. The dihydrochloride form will influence the chemical shifts of protons near the

nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data

Atom Number Predicted Chemical Shift (ppm)

C4 ~55 - 65

C2, C6 ~40 - 50

C3, C5 ~25 - 35

Note: These are estimated ranges and can vary based on the computational method.

Table 3: Predicted Key IR Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine Salt) 2400 - 2800 Strong, Broad

N-H Stretch (Hydrazine) 3200 - 3400 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

N-H Bend 1500 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Note: The presence of the dihydrochloride salt will significantly broaden the N-H stretching

vibrations.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes

[M+H]⁺ 116.1184
Monoisotopic mass of the free

base

[M]⁺ 115.1109 Molecular ion of the free base

Note: In a typical mass spectrometry experiment of the dihydrochloride salt, the observed mass

will correspond to the free base after loss of HCl.

Experimental Protocols
As no specific experimental data was found, detailed protocols for the acquisition of NMR, IR,

and MS spectra for 4-Hydrazinylpiperidine dihydrochloride cannot be provided. However, a

general workflow for the spectroscopic analysis of a similar small molecule is outlined below.

Mandatory Visualization
The following diagram illustrates a generalized workflow for obtaining and analyzing

spectroscopic data for a chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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